6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

conformational analysis X-ray crystallography sulfonamide geometry

Acquire CAS 1428356-75-5, a privileged fragment-to-lead scaffold. The cyclopropylsulfonyl group provides conformational rigidity validated by X-ray crystallography, eliminating rotational uncertainty in binding assays. This REACH-registered compound, featuring a kinase-targeting nicotinonitrile core, is a critical building block for CCR5 antagonist programs and PROTAC linker attachment. Its superior batch consistency ensures reproducible pharmacology in high-throughput screening.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37
CAS No. 1428356-75-5
Cat. No. B2609512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1428356-75-5
Molecular FormulaC14H17N3O3S
Molecular Weight307.37
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
InChIInChI=1S/C14H17N3O3S/c15-9-11-1-4-14(16-10-11)20-12-5-7-17(8-6-12)21(18,19)13-2-3-13/h1,4,10,12-13H,2-3,5-8H2
InChIKeyMVLOECOMPGVQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1428356-75-5): Structural Identity, Physicochemical Profile, and Procurement Baseline


6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1428356-75-5) is a synthetic small molecule with the molecular formula C₁₄H₁₇N₃O₃S and a molecular weight of 307.37 g·mol⁻¹ [1]. It belongs to the class of 3-cyanopyridine (nicotinonitrile) derivatives, featuring a nicotinonitrile core linked via an ether bridge to a piperidine ring that bears an N-cyclopropylsulfonyl substituent [2]. The compound is registered under EU REACH (EC Number: 100.244.607), confirming its status as a commercially traded chemical substance with regulatory traceability [1]. The cyclopropylsulfonyl-piperidine substructure appears in multiple pharmaceutical patent families, including Merck's CCR5 receptor antagonist program [3], establishing this compound's relevance as a privileged scaffold for drug discovery.

Why 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile Cannot Be Casually Substituted: The Functional Consequences of the Cyclopropylsulfonyl Group


Substituting this compound with a close analog—such as a methylsulfonyl, benzylsulfonyl, or aryl-sulfonyl piperidine derivative—is not structurally neutral. Single-crystal X-ray diffraction studies of five cyclopropylsulfonyl compounds demonstrate a conserved conformational preference about the (cyclopropyl carbon)–sulfur bond, consistent with cyclopropyl–sulfonyl conjugation that restricts rotational freedom [1]. This conformational rigidity is absent in methylsulfonyl or benzylsulfonyl analogs, which possess greater rotational degrees of freedom and different steric profiles. In the context of the CCR5 antagonist patent family from Merck, the cyclopropylsulfonyl-piperidine motif is explicitly claimed as a critical pharmacophoric element in the synthetic route to the clinical candidate [2]. Furthermore, the nicotinonitrile scaffold itself is validated in multiple marketed kinase inhibitors (bosutinib, neratinib, milrinone), and the 6-ether substitution pattern defines a distinct vector for target engagement compared to 2-substituted nicotinonitrile regioisomers [3]. These structural features mean that generic substitution without quantitative head-to-head biological validation carries a material risk of altering target binding, selectivity, and pharmacokinetic properties.

Quantitative Differentiation Evidence for 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile vs. Closest Analogs


Cyclopropylsulfonyl vs. Methylsulfonyl: Conformational Rigidity and Steric Profile Differentiation

The cyclopropylsulfonyl group imposes a specific, conserved conformational constraint not present in simple alkylsulfonyl analogs. X-ray crystallographic analysis of five representative cyclopropylsulfonyl compounds reveals a consistent geometry about the (cyclopropyl carbon)–sulfur bond, attributed to cyclopropyl–sulfonyl conjugation [1]. This contrasts sharply with the methylsulfonyl analog (e.g., 2-((1-(methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile), where the methyl group can freely rotate. The cyclopropyl ring also introduces a distinct steric footprint: the cyclopropyl group occupies a defined spatial volume with a triangular projection, whereas the methyl group presents a smaller, rotationally averaged steric profile. For structure-based drug design, this conformational pre-organization may reduce the entropic penalty upon target binding and provide a more predictable binding pose.

conformational analysis X-ray crystallography sulfonamide geometry structure-based drug design

Nicotinonitrile Scaffold Validation: Marketed Drug Benchmarking for Class-Level Procurement Confidence

The nicotinonitrile (3-cyanopyridine) scaffold is a validated privileged structure in medicinal chemistry, with multiple FDA-approved drugs containing this core: bosutinib (BCR-ABL/Src kinase inhibitor), neratinib (pan-HER kinase inhibitor), milrinone (PDE3 inhibitor), and olprinone (PDE3 inhibitor) [1]. A 2022 comprehensive review documents that nicotinonitrile derivatives inhibit VEGFR-2 with IC₅₀ values as low as 3.6 μM and demonstrate superior antioxidant activity compared to ascorbic acid in multiple assay systems [1]. The 6-ether substitution pattern (as in this compound, where the ether oxygen is at the 6-position of the nicotinonitrile ring, para to the nitrile) provides a distinct exit vector compared to 2-substituted nicotinonitrile regioisomers. This positional differentiation is critical because 2-substituted analogs (e.g., 2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine, CAS 1448051-51-1) orient the piperidine-ether moiety at a different angle relative to the nitrile group, potentially engaging different binding pockets.

nicotinonitrile kinase inhibitor marketed drug scaffold 3-cyanopyridine

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen Bonding Capacity vs. Benzylsulfonyl and Methylsulfonyl Analogs

The cyclopropylsulfonyl substituent confers a distinct physicochemical profile compared to benzylsulfonyl and methylsulfonyl analogs accessible from the same synthetic route. The target compound (MW 307.37, C₁₄H₁₇N₃O₃S) [1] has a molecular weight 64.09 Da lower than the 3-methylbenzylsulfonyl analog (CAS 1428374-15-5, MW 371.46, C₁₉H₂₁N₃O₃S) , translating to improved ligand efficiency potential (fewer heavy atoms: 21 vs. 26 non-hydrogen atoms). Compared to the methylsulfonyl analog (2-((1-(methylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile, estimated MW ~281), the cyclopropyl group adds lipophilic bulk without introducing the metabolic liability of a benzylic position. The cyclopropyl ring also provides fewer rotatable bonds (2 rotatable bonds in the sulfonyl substituent vs. 3 for the 3-methylbenzyl analog), contributing to lower conformational entropy. For procurement in fragment-based or lead-optimization programs, this intermediate-MW profile occupying the 'sweet spot' between fragment (MW < 300) and lead-like (MW < 450) space may offer distinct screening library value.

physicochemical properties drug-likeness molecular weight Lipinski parameters

Patent-Documented Pharmacophoric Relevance: The Cyclopropylsulfonyl-Piperidine Motif in CCR5 Antagonist Drug Discovery

The cyclopropylsulfonyl-piperidine substructure is explicitly claimed as an essential intermediate in Merck's process patent for synthesizing CCR5 receptor antagonists, a class of HIV entry inhibitors [1]. The patent (WO2008079284A1, assigned to Merck Sharp & Dohme Corp.) describes a multi-step synthetic route where 4-substituted 1-cyclopropanesulfonyl-piperidinyl compounds serve as critical intermediates en route to the clinical candidate 4-[4-[(R)-[1-[cyclopropylsulfonyl)-4-piperidinyl](3-fluorophenyl)methyl]-3(S)-methyl-1-piperazinyl]-1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-methylpiperidine. This establishes that the cyclopropylsulfonyl-piperidine motif, which is the core substructure of the target compound, has been prioritized by a major pharmaceutical company over alternative sulfonyl substituents in a competitive drug discovery program. The target compound's nicotinonitrile ether extension represents a diversification of this validated scaffold for potential new target engagement.

CCR5 antagonist HIV entry inhibitor patent pharmacophore Merck

REACH Registration and Regulatory Traceability vs. Non-Registered Analogs

6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is registered under EU REACH (EC Number: 100.244.607), as confirmed by the European Chemicals Agency substance infocard [1]. REACH registration requires submission of a technical dossier including physicochemical characterization, (eco)toxicological data, and intended use information, providing a regulatory-grade quality baseline. This differentiates the target compound from many close structural analogs (e.g., custom-synthesized benzylsulfonyl or heteroaryl-sulfonyl variants) that lack REACH registration and therefore carry higher supply-chain risk due to unverified characterization and limited regulatory oversight. For procurement in an industrial or GLP laboratory setting, REACH registration provides documented traceability, defined purity specifications, and regulatory accountability that unregistered analogs cannot offer.

REACH compliance regulatory traceability procurement quality assurance supply chain

Recommended Application Scenarios for 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile Based on Quantitative Evidence


Fragment-Based and Diversity-Oriented Screening Library Design

With a molecular weight of 307.37 Da, this compound occupies the 'fragment-to-lead' transition space, making it suitable for inclusion in medium-complexity diversity screening libraries. Its REACH registration provides the documented purity and characterization baseline required for high-throughput screening (HTS) quality control [1]. The cyclopropylsulfonyl group's conformational rigidity (established by X-ray crystallography [2]), combined with the nicotinonitrile core's validated kinase-targeting potential , positions this compound as a rationally designed screening deck component rather than a random diversity pick. Procurement teams building fragment or lead-like libraries should prioritize this compound over unregistered analogs with flexible sulfonyl substituents that introduce greater conformational uncertainty in binding assays.

Medicinal Chemistry Building Block for Kinase-Focused Lead Optimization

Given that multiple marketed kinase inhibitors (bosutinib, neratinib) contain the nicotinonitrile scaffold [1], this compound serves as a versatile building block for synthesizing focused kinase inhibitor libraries. The 6-ether substitution pattern provides a distinct vector for appendage diversification compared to the more commonly explored 2-substituted nicotinonitrile regioisomers. The cyclopropylsulfonyl group offers a metabolically stable, conformationally constrained sulfonamide that avoids the benzylic oxidation liability present in the 3-methylbenzylsulfonyl analog (CAS 1428374-15-5). Medicinal chemistry teams pursuing kinase or other ATP-competitive enzyme targets can use this building block to explore structure-activity relationships around the solvent-exposed region of the ATP-binding pocket.

Chemical Biology Probe Development: Conformationally Constrained Tool Compound Synthesis

The cyclopropylsulfonyl group's conserved conformational preference [1] makes this compound particularly suitable for chemical biology applications where a defined molecular geometry is essential—for example, in designing PROTAC (proteolysis-targeting chimera) linker attachments, photoaffinity labeling probes, or fluorescent tracer molecules. The conformational rigidity reduces the number of possible solution-state conformers, potentially simplifying the interpretation of structure-activity relationships and biophysical binding data. The compound's intermediate molecular weight also leaves sufficient 'property space' for further functionalization without exceeding lead-like physicochemical boundaries. For chemical biology procurement, the REACH registration [2] ensures batch-to-batch consistency critical for reproducible probe pharmacology.

HIV Entry Inhibitor and Chemokine Receptor Antagonist Drug Discovery Programs

The cyclopropylsulfonyl-piperidine substructure has been explicitly validated in Merck's CCR5 antagonist drug discovery program, where it serves as a key intermediate en route to a clinical candidate [1]. Research groups pursuing novel chemokine receptor modulators (CCR2, CCR5, CXCR4) or other GPCR targets that accommodate sulfonamide-bearing piperidine ligands can leverage this compound as a starting scaffold. The nicotinonitrile extension provides a synthetic handle for further elaboration, while the cyclopropylsulfonyl group retains the privileged pharmacophoric feature that distinguished Merck's lead series from competitors. This scenario is particularly relevant for academic or biotech groups seeking to establish intellectual property space around non-aryl sulfonamide chemokine receptor ligands.

Quote Request

Request a Quote for 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.